molecular formula C18H19NO4 B5720074 3,5-DIMETHYL 1-CYCLOPROPYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-CYCLOPROPYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B5720074
M. Wt: 313.3 g/mol
InChI Key: AMBWPHOGLHLICE-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 1-CYCLOPROPYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound belonging to the dihydropyridine class Dihydropyridines are known for their diverse applications, particularly in medicinal chemistry as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-CYCLOPROPYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves the Hantzsch reaction. This reaction is a multi-component condensation involving an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Hantzsch reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are crucial for scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-CYCLOPROPYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

3,5-DIMETHYL 1-CYCLOPROPYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a calcium channel blocker, affecting cellular calcium ion transport.

    Medicine: Explored for its antihypertensive properties and potential use in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-CYCLOPROPYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which target the L-type calcium channels in vascular smooth muscle cells.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.

    Felodipine: Known for its high vascular selectivity and used in managing hypertension.

Uniqueness

3,5-DIMETHYL 1-CYCLOPROPYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural features, such as the cyclopropyl and phenyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. These structural differences can influence its binding affinity, selectivity, and overall therapeutic profile.

Properties

IUPAC Name

dimethyl 1-cyclopropyl-4-phenyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-22-17(20)14-10-19(13-8-9-13)11-15(18(21)23-2)16(14)12-6-4-3-5-7-12/h3-7,10-11,13,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBWPHOGLHLICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=CC=C2)C(=O)OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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